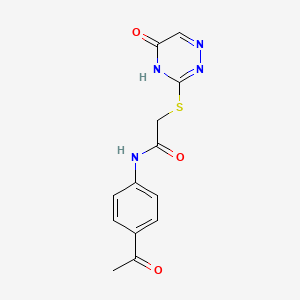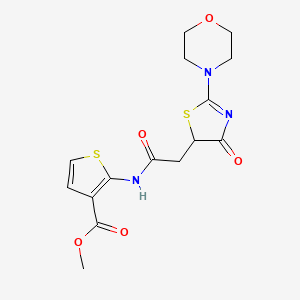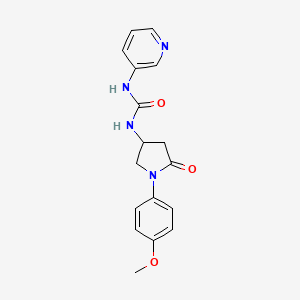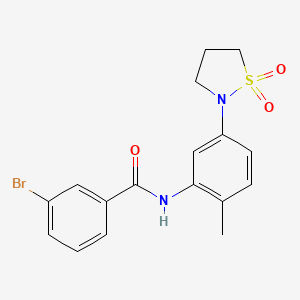
5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds involves the incorporation of rigidity into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to a variety of biological effects .
Mode of Action
It’s worth noting that compounds with similar structures often work by binding to their target proteins or enzymes, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have a significant impact on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other compounds, and more.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acidine-oxazoline-4-carboxylic acid has several advantages for lab experiments. It is a versatile building block that can be used in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and can be obtained in high purity and yield. However, 5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acidine-oxazoline-4-carboxylic acid has some limitations, including its cost and the need for enzymatic activation to release the active molecule.
Direcciones Futuras
There are several future directions for the research on 5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acidine-oxazoline-4-carboxylic acid. One direction is to explore its potential as a drug candidate for the treatment of various diseases, such as cancer and bacterial infections. Another direction is to investigate its mechanism of action and how it interacts with its target. Additionally, research could focus on developing new synthesis methods for 5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acidine-oxazoline-4-carboxylic acid and its derivatives to improve its efficiency and reduce its cost. Finally, the use of 5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acidine-oxazoline-4-carboxylic acid in the synthesis of natural products could be further explored to discover new biologically active molecules.
Métodos De Síntesis
5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acidine-oxazoline-4-carboxylic acid can be synthesized through a multistep process. The first step involves the synthesis of 3-pyrroline-1-carboxylic acid, which is then converted to 3-pyrroline-2,5-dione. The second step involves the synthesis of N-Boc-3-aminooxazolidin-2-one, which is then coupled with 3-pyrroline-2,5-dione to form 5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acidine-oxazoline-4-carboxylic acid. This synthesis method has been optimized to provide high yields and purity of the product.
Aplicaciones Científicas De Investigación
5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acidine-oxazoline-4-carboxylic acid has been widely used in the synthesis of various biologically active molecules, including peptides, peptidomimetics, and natural products. It has been used as a building block in the synthesis of cyclic peptides with antimicrobial activity, as well as in the synthesis of peptidomimetics with potential anticancer activity. 5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acidine-oxazoline-4-carboxylic acid has also been used in the synthesis of natural products, such as pyrrolomycins, which have potent antibacterial activity.
Propiedades
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-5-4-8(6-15)10-9(11(16)17)14-7-19-10/h7-8H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWUILIITFKJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(N=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B2743225.png)



![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2743233.png)
![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2743237.png)
methylamine](/img/structure/B2743239.png)


![2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2743243.png)



![3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2743248.png)